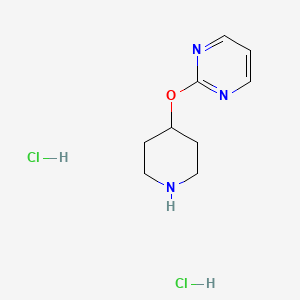

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

Übersicht

Beschreibung

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. The reaction is carried out in the presence of suitable solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring’s chlorine atom (if present in precursor compounds) undergoes regioselective SNAr reactions with amines, alcohols, or thiols under basic conditions. For example:

-

Reaction with primary amines : Substitution at the 4-position of the pyrimidine ring yields derivatives with altered electronic properties .

-

Kinetic vs thermodynamic control : Steric and electronic factors influence substitution patterns, as observed in analogous pyrimidine systems .

Table 1: SNAr Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Yield (%) | Major Product | Source |

|---|---|---|---|---|---|

| Piperidine | EtOH/H₂O | 80°C | 78 | 2-(Piperidin-4-yloxy)pyrimidine | |

| 4-Methylpiperazine | DMF | 100°C | 65 | 4-(4-Methylpiperazinyl)pyrimidine |

Oxidation and Reduction

The piperidine moiety can undergo redox transformations:

-

Oxidation : Using hydrogen peroxide or KMnO₄ converts the piperidine ring to an N-oxide, altering solubility and binding properties.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in pyrimidine derivatives, though this is less common for fully saturated systems.

Coupling Reactions

The compound participates in cross-coupling reactions via its halogenated pyrimidine precursors:

-

Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl amines introduces aromatic groups at the pyrimidine 4-position .

-

Suzuki–Miyaura coupling : Boronic acid derivatives react with bromopyrimidine intermediates to form biaryl systems .

Table 2: Catalytic Coupling Parameters

| Reaction Type | Catalyst | Ligand | Yield (%) | Application | Source |

|---|---|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂ | XantPhos | 82 | Anticancer agent synthesis | |

| Suzuki–Miyaura | Pd(PPh₃)₄ | - | 75 | Kinase inhibitor intermediates |

Acid/Base-Mediated Transformations

-

Deprotonation : The piperidine nitrogen (pKa ~10.5) undergoes deprotonation under basic conditions, enabling alkylation or acylation .

-

Salt formation : Reacts with HCl to form stable dihydrochloride salts, enhancing crystallinity for pharmaceutical formulations .

Biological Activity Correlation

Structural modifications via these reactions significantly impact bioactivity:

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride is a chemical compound utilized in various scientific research applications, including pharmaceutical development, biochemical research, agricultural chemistry, material science, and diagnostic tools .

Scientific Research Applications

- Pharmaceutical Development This compound is a crucial intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders .

- Biochemical Research It is used in studies involving enzyme inhibition and receptor binding, helping researchers understand cellular mechanisms and develop new therapeutic strategies . Studies involving 2-(Piperidin-4-yloxy)pyridine dihydrochloride, a similar compound, focus on its binding affinity to specific receptors and enzymes, which helps elucidate its mechanism of action and potential therapeutic applications. Research has indicated that this compound can modulate G protein-coupled receptors, which are crucial in many physiological processes.

- Agricultural Chemistry It is explored for its potential in creating novel agrochemicals, enhancing crop protection and yield through targeted action against pests and diseases .

- Material Science It finds applications in the formulation of advanced materials, such as polymers and coatings, due to its unique chemical properties that improve durability and performance .

- Diagnostic Tools This chemical is investigated for use in diagnostic assays, providing researchers with tools to detect specific biological markers in various medical conditions .

One specific application of pyrimidine compounds is in the cosmetic sector for wrinkle treatment and strengthening hair roots . Additionally, pyrimidine derivatives, in general, have been investigated for the treatment or prophylaxis of HIV mediated diseases . Certain tetrasubstituted benzene-1,5-diamine derivatives are used as EGFR tyrosine kinase inhibitors for lung cancer treatment .

Here is a comparison of compounds that share structural similarities with 2-(Piperidin-4-yloxy)pyridine dihydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains a pyrimidine ring instead of pyridine | Different electronic properties affecting reactivity |

| 2-[(Piperidin-4-yloxy)methyl]pyridine | Methyl group attached to the pyridine ring | Alters steric hindrance and potentially biological activity |

| 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate | Different substitution pattern on the piperidine ring | Varies in binding affinity due to structural differences |

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride include:

- 2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride

- 2-(tert-Butyl)-4-(piperidin-3-yl)pyrimidine hydrochloride

- 5-[2-(4-Piperidinyl)ethyl]pyrimidine dihydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features and specific applications in research. Its distinct chemical properties make it a valuable compound for various scientific studies .

Biologische Aktivität

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and comparative analyses.

- Molecular Formula : CHClNO

- Molecular Weight : 264.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Anticancer Activity :

- Recent studies have shown that derivatives of piperidine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, it has been reported that piperidine derivatives can induce apoptosis in tumor cells more effectively than standard chemotherapeutics like bleomycin .

- Neuroprotective Effects :

- Antiviral Activity :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cytotoxicity in Cancer Models : A study involving various piperidine derivatives demonstrated that this compound exhibited significant cytotoxic effects in vitro, leading to a marked decrease in cell viability in cancer cell lines .

- Neuroprotective Studies : In animal models, the compound showed promise in enhancing cognitive functions through inhibition of cholinesterases, suggesting its potential role in treating cognitive decline associated with Alzheimer’s disease .

- Antiviral Efficacy : In a comparative study against standard antiviral drugs, this compound displayed superior binding affinity to viral proteases, indicating its potential as a novel antiviral agent .

Eigenschaften

IUPAC Name |

2-piperidin-4-yloxypyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCAJDYZCMOCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589989 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950649-19-1 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.